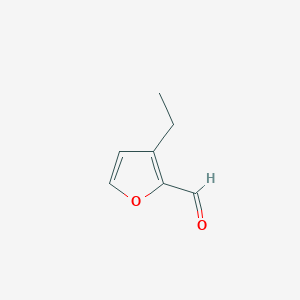![molecular formula C12H11ClN2O4S2 B7554400 2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid, commonly known as CTMAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been extensively studied for its biological activities and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of CTMAB is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. CTMAB has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. CTMAB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
CTMAB has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as an anti-inflammatory and analgesic agent. CTMAB has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. CTMAB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CTMAB is its potent biological activity, which makes it a promising candidate for various research studies. However, the compound also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings. The compound also has the potential to exhibit cytotoxic effects, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on CTMAB. One potential area of investigation is the development of new synthetic methods for the compound, which could improve its purity and yield. Another area of research is the investigation of the compound's potential use as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to elucidate the compound's mechanism of action and to better understand its potential applications in various fields.
Synthesemethoden
The synthesis of CTMAB involves the reaction of 2-amino-5-chlorothiophene-3-carboxylic acid with formaldehyde and sulfanilamide. The reaction takes place in the presence of a catalyst and under specific reaction conditions, resulting in the formation of CTMAB. The purity of the compound can be improved by recrystallization and other purification techniques.
Wissenschaftliche Forschungsanwendungen
CTMAB has been extensively studied for its biological activities and has shown promising results in various research studies. It has been found to exhibit potent antibacterial, antifungal, and anticancer activities. CTMAB has also been investigated for its potential use as an anti-inflammatory and analgesic agent. The compound has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response.
Eigenschaften
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c13-11-4-1-7(20-11)6-15-10-3-2-8(21(14,18)19)5-9(10)12(16)17/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGIWIOTMGRZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)NCC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)
![5-chloro-4-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554350.png)
![4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B7554358.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)

![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)